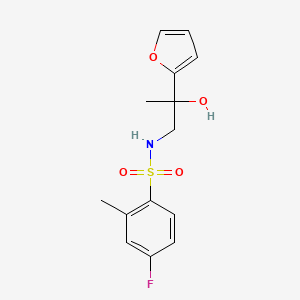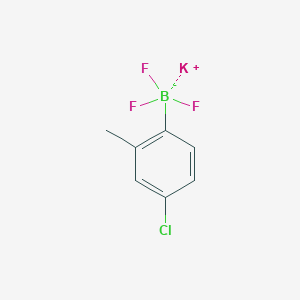
3-(4-Fluorophenyl)-3-methylbutan-2-one
Overview
Description
Synthesis Analysis
The synthesis of related compounds to 3-(4-Fluorophenyl)-3-methylbutan-2-one involves practical and efficient routes. For instance, a short, technically feasible route was developed for the synthesis of (S)-2-(4-fluorophenyl)-3-methylbutanoic acid with an overall yield of 80%, starting from 4-fluorophenylacetic acid. This process utilized asymmetric hydrogenation and crystallization techniques to achieve high purity and yield (Crameri, Foricher, Scalone, & Schmid, 1997).
Molecular Structure Analysis
The molecular structure of compounds related to 3-(4-Fluorophenyl)-3-methylbutan-2-one showcases interesting features. For example, the 3-methylbutanoyl group and the 5-fluorouracil unit of a structurally related compound are essentially coplanar, indicating specific orientation and interactions at the molecular level that could influence its chemical behavior and reactivity (Lehmler & Parkin, 2008).
Chemical Reactions and Properties
Chemical reactions involving 3-(4-Fluorophenyl)-3-methylbutan-2-one derivatives are characterized by their efficiency and selectivity. A novel procedure for the preparation of 3-(4-alkoxyphenyl)-3-methylbutan-2-one demonstrates excellent yield via polymer-supported AlCl3-catalyzed rearrangement, followed by O-alkylation under microwave irradiation conditions (Gopalakrishnan, Kasinath, & Singh, 2002).
Physical Properties Analysis
The physical properties of 3-(4-Fluorophenyl)-3-methylbutan-2-one derivatives, such as crystallinity, melting points, and solubility, are crucial for understanding their behavior in different environments. Single crystals of related compounds have been grown using mixed solvent systems, providing insights into their structural and crystalline properties through X-ray diffraction, FT-IR, FT-Raman, and thermal analyses (Meenatchi, Muthu, Rajasekar, & Meenakshisundaram, 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are integral to understanding the applications and functionality of 3-(4-Fluorophenyl)-3-methylbutan-2-one derivatives. Studies on related compounds reveal their structural and tautomeric characteristics, demonstrating the compound's high reactivity and the influence of intramolecular hydrogen bonds on its stability (Maharramov et al., 2010).
Scientific Research Applications
Chemical Syntheses and Analytical Characterizations
The compound has been investigated in the context of chemical syntheses and analytical characterizations. One study detailed the synthesis and comprehensive analytical characterizations of a set of related substances, highlighting the complexity of differentiating between various isomers in the presence of substituents like fluorine. This study underscores the significance of advanced analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy, for the precise identification and differentiation of closely related chemical compounds (Dybek et al., 2019).
Advancements in Synthetic Methodologies
Research has also explored innovative synthetic methodologies involving 3-(4-Fluorophenyl)-3-methylbutan-2-one. One study reported an improved synthesis method for related compounds, using microwave-assisted ketone-ketone rearrangement. This novel procedure, catalyzed by polymer-supported AlCl3, demonstrated high yields and efficiency, showcasing the potential of microwave irradiation in enhancing chemical synthesis processes (Gopalakrishnan, Kasinath, & Pradeep Singh, 2002).
Applications in Material Science
In material science, the compound has been investigated for its role in creating nematic and smectic liquid crystals with specific properties. A study explored the synthesis of derivatives and their application as nematic materials and additives to ferroelectric liquid crystals, highlighting the impact of terminal chain substitution on their thermal and electro-optical properties (Jankowiak et al., 2008).
Contributions to Medical Research
In the medical field, the compound's derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. A study highlighted the potential of these derivatives as anticancer agents, providing insights into the relationship between molecular structure and antiproliferative effects (Dullin et al., 2006).
Mechanism of Action
The mechanism of action of similar compounds has been studied. For example, 5FDQD, a neutral ligand for the FMN riboswitch, has been found to be active against Clostridium difficile infection in mice . Another study reported the antinociceptive and anti-inflammatory effects of a new triazole derivative, 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096), and suggested that its antinociceptive effect involves the modulation of ASICs/TRPV1 channels by the opioid/KATP pathway .
Safety and Hazards
Safety data sheets for similar compounds indicate that they are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .
Future Directions
Future research could focus on the synthesis of new derivatives of “3-(4-Fluorophenyl)-3-methylbutan-2-one” and their potential applications. For instance, a recently synthesized compound, 3-(4-fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole (2), was obtained via a one-pot synthetic sequence, including g-C3N4-catalyzed heterogeneous photochemical trifluoromethylation of vinyl azide .
properties
IUPAC Name |
3-(4-fluorophenyl)-3-methylbutan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO/c1-8(13)11(2,3)9-4-6-10(12)7-5-9/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEFKCZOMFPUIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-3-methylbutan-2-one | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,4-Dichlorophenyl)methoxy]-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole](/img/structure/B2481401.png)


![6-Cyano-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide](/img/structure/B2481405.png)
![4-{[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid](/img/structure/B2481406.png)
![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2481407.png)

![6-Benzyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2481409.png)


![N'-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-2-thiophenecarbohydrazide](/img/structure/B2481415.png)

![N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2481420.png)
